molecular formula C19H23N3O3 B2560352 2-(4-Benzylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol CAS No. 378218-90-7

2-(4-Benzylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol

Cat. No.: B2560352
CAS No.: 378218-90-7
M. Wt: 341.411
InChI Key: NOOZVSMQWFDGGH-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol is a complex organic compound that features a piperazine ring substituted with a benzyl group and a nitrophenyl ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol typically involves the reaction of 4-nitrobenzaldehyde with 4-benzylpiperazine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reduction process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 2-(4-Benzylpiperazin-1-yl)-1-(4-aminophenyl)ethanol.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Benzylpiperazin-1-yl)-1-(4-aminophenyl)ethanol: Similar structure but with an amine group instead of a nitro group.

    2-(4-Benzylpiperazin-1-yl)-1-phenylethanol: Lacks the nitro group, leading to different chemical properties.

Uniqueness

2-(4-Benzylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol is unique due to the presence of both a nitro group and a benzylpiperazine moiety, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-1-(4-nitrophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c23-19(17-6-8-18(9-7-17)22(24)25)15-21-12-10-20(11-13-21)14-16-4-2-1-3-5-16/h1-9,19,23H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOZVSMQWFDGGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(C3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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